
DL-m-Tyrosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-m-Tyrosine-d3 is a deuterium-labeled derivative of DL-m-Tyrosine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-m-Tyrosine-d3 typically involves the incorporation of deuterium into DL-m-Tyrosine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms in DL-m-Tyrosine are replaced with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: DL-m-Tyrosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学研究应用
DL-m-Tyrosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of DL-m-Tyrosine-d3 involves its incorporation into biological systems where it mimics the behavior of natural tyrosine. It interacts with enzymes and receptors involved in tyrosine metabolism, allowing researchers to study these processes in detail. The deuterium atoms in this compound provide a distinct signal in mass spectrometry, facilitating the tracking and quantitation of the compound in various biological pathways .
相似化合物的比较
DL-m-Tyrosine: The non-deuterated form of DL-m-Tyrosine-d3.
L-Tyrosine: The naturally occurring isomer of tyrosine.
D-Tyrosine: The enantiomer of L-Tyrosine.
Comparison:
This compound vs. DL-m-Tyrosine: The primary difference is the presence of deuterium in this compound, which alters its pharmacokinetic and metabolic profiles.
This compound vs. L-Tyrosine: this compound is a racemic mixture, while L-Tyrosine is a single isomer. The presence of deuterium in this compound provides unique advantages in research applications.
This compound vs. D-Tyrosine: Similar to the comparison with L-Tyrosine, the key difference lies in the isomeric form and the presence of deuterium.
This compound stands out due to its unique isotopic labeling, making it a valuable tool in scientific research for studying metabolic pathways and drug development processes.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC 名称 |
2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D |
InChI 键 |
JZKXXXDKRQWDET-NRUYWUNFSA-N |
手性 SMILES |
[2H]C1=CC(=C(C(=C1CC(C(=O)O)N)[2H])O)[2H] |
规范 SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


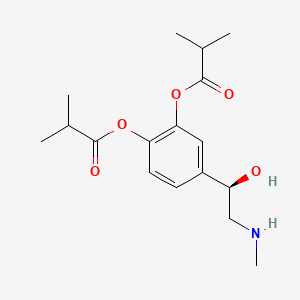
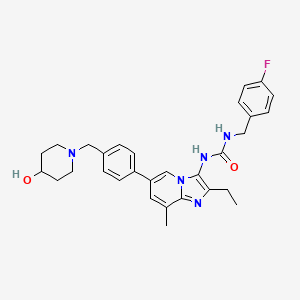

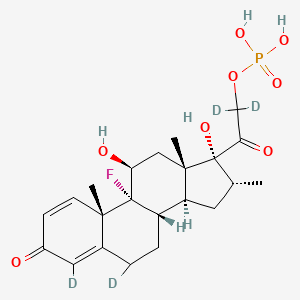


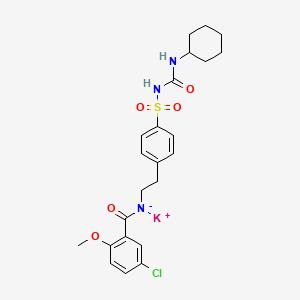
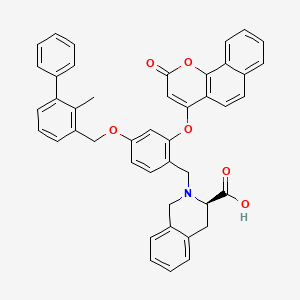
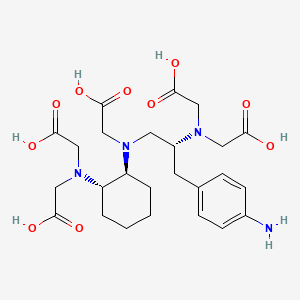
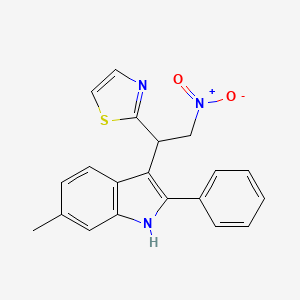

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)


